molecular formula C14H15BrO2S B5562175 2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione

2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione

Cat. No. B5562175
M. Wt: 327.24 g/mol
InChI Key: NYIVFEZIZAEDTK-UHFFFAOYSA-N
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Description

The study of 2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione and related compounds falls within the domain of organic chemistry, focusing on synthesizing and characterizing molecules with potential applications in various fields. These compounds, often derived from cyclohexanedione, exhibit interesting chemical and physical properties due to their structural features.

Synthesis Analysis

The synthesis of closely related compounds involves one-pot reactions, employing aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione, highlighting the versatility of these components in creating complex molecules under catalyzed conditions (Yali Song et al., 2015). Moreover, reactions involving bromination and subsequent transformations underscore the synthetic accessibility of brominated and thiolated derivatives (André J. Niestroj et al., 1998).

Molecular Structure Analysis

The crystal structure of a related compound, synthesized via the reaction of 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione, reveals a monoclinic space group, providing insights into the molecular conformation and spatial arrangement of such compounds (S. Da, 2002).

Chemical Reactions and Properties

Studies on similar compounds demonstrate their reactivity in various chemical reactions, including Michael additions and cyclization processes, which are pivotal in the synthesis of heterocyclic compounds. These reactions often result in the formation of novel compounds with distinct chemical structures (G. Ansell et al., 1971).

Physical Properties Analysis

While specific studies directly addressing the physical properties of 2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione were not found, related research indicates that the physical characteristics of similar compounds, such as solubility, melting points, and crystalline structure, are crucial in determining their applicability and behavior in various chemical contexts.

Chemical Properties Analysis

The chemical properties of compounds like 2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione are influenced by their functional groups, which dictate reactivity, acidity, and potential for further chemical modifications. Studies on dimedone and its derivatives highlight the role of substituents in affecting the compounds' reactivity towards nucleophiles and electrophiles, as well as their behavior in condensation reactions (K. Mopper et al., 1983).

Scientific Research Applications

Novel Analgesics Synthesis

Research has led to the development of derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones substituted by m-hydroxy groups, showcasing narcotic antagonist activity. These compounds, synthesized through key reactions involving the displacement of cyanide, demonstrate significant potential in the development of potent analgesics devoid of antagonist activity, highlighting a nonclassical structure-activity relationship where the dimethylamino group contributes to the potency of the antagonist (Lednicer, Voigtlander, & Emmert, 1981).

Ultrasound-Assisted Synthesis

A one-pot three-component synthesis process facilitated by ultrasound has been employed to create 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives. This method, utilizing aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione, offers advantages such as higher yields, reduced reaction time, and a simpler work-up procedure, making it an environment-friendly alternative (Song et al., 2015).

Structural Characterization and Synthesis

Research on the bromination of disubstituted 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation has led to the synthesis of 5-bromo-2,3-dimethylphenol. This process demonstrates the chemical versatility of 1,3-cyclohexanedione derivatives and their potential in synthesizing structurally diverse compounds (Niestroj, Bruhn, & Maier, 1998).

Protective Agent in Peptide Synthesis

Dimedone (5,5-dimethylcyclohexane-1,3-dione) has been explored as a protecting agent for amino groups in peptide synthesis. This application underscores the compound's utility in facilitating the synthesis of optically pure enamine derivatives from amino-acid "active" esters, showcasing its importance in the synthesis of peptides (Halpern & James, 1964).

properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2S/c1-14(2)7-11(16)13(12(17)8-14)18-10-5-3-9(15)4-6-10/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIVFEZIZAEDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)SC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione

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